Uridylyl-2'-5'-phospho-adenosine

Structural Biology Enzyme Mechanism X-ray Crystallography

Uridylyl-2'-5'-phospho-adenosine (2',5'-UpA; CAS 10453-52-8; molecular formula C₁₉H₂₄N₇O₁₂P; MW 573.4 g/mol) is a dinucleoside monophosphate consisting of uridine and adenosine joined by a non-canonical 2'-5' phosphodiester bond, rather than the standard 3'-5' linkage found in natural RNA. This compound is classified as an organic purine ribonucleoside monophosphate and is catalogued as DrugBank entry DB03447.

Molecular Formula C19H24N7O12P
Molecular Weight 573.4 g/mol
Cat. No. B10777296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl-2'-5'-phospho-adenosine
Molecular FormulaC19H24N7O12P
Molecular Weight573.4 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
InChIInChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1
InChIKeyQARCCHXXGAIRFS-KPKSGTNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridylyl-2'-5'-phospho-adenosine (2',5'-UpA): Essential Procurement Data for a Non-Canonical 2'-5' Phosphodiester-Linked Dinucleotide


Uridylyl-2'-5'-phospho-adenosine (2',5'-UpA; CAS 10453-52-8; molecular formula C₁₉H₂₄N₇O₁₂P; MW 573.4 g/mol) is a dinucleoside monophosphate consisting of uridine and adenosine joined by a non-canonical 2'-5' phosphodiester bond, rather than the standard 3'-5' linkage found in natural RNA [1]. This compound is classified as an organic purine ribonucleoside monophosphate and is catalogued as DrugBank entry DB03447 [2]. It serves as a substrate analogue for bovine seminal ribonuclease (BS-RNase), a unique member of the pancreatic RNase superfamily that specifically recognizes and cleaves 2'-5' phosphodiester linkages, and its crystal structure in complex with BS-RNase has been determined at high resolution [1].

Why Uridylyl-2'-5'-phospho-adenosine Cannot Be Replaced by 3'-5' Dinucleotides or Other 2'-5' Analogs in Critical Workflows


The 2'-5' phosphodiester linkage in uridylyl-2'-5'-phospho-adenosine fundamentally alters its enzymatic recognition, hydrolytic stability, and biological signaling properties compared to the canonical 3'-5' isomer and other 2'-5' dinucleotides [1]. RNase A, the archetypal pancreatic ribonuclease that achieves a 3×10¹¹-fold rate enhancement for 3'-5' UpA cleavage, cannot hydrolyze 2'-5' bonds, rendering 2',5'-UpA enzymatically inert toward this class of enzymes [2]. Conversely, BS-RNase preferentially binds and cleaves 2'-5' dinucleotides, and the substitution of uridine for adenosine at the 5' terminus profoundly attenuates RNase L activation—by up to 100-fold—relative to 2'-5' oligoadenylates [1][3]. These three orthogonal properties—linkage-dependent enzyme resistance, distinct protein recognition, and differential innate immune pathway engagement—mean that neither the corresponding 3'-5' dinucleotide nor other 2'-5' analogs can serve as drop-in replacements without altering experimental outcomes.

Quantitative Differentiation Evidence for Uridylyl-2'-5'-phospho-adenosine Against Closest Analogs: A Procurement Decision Guide


Atomic-Resolution Crystallographic Validation of 2'-5' Dinucleotide Recognition by BS-RNase

The crystal structure of the BS-RNase swapping dimer in complex with uridylyl-2'-5'-phospho-adenosine was solved at 2.06 Å resolution with a crystallographic R-factor of 0.184, providing unambiguous electron density for both the dinucleotide inhibitor and active-site residues [1]. The pyrimidine base interacts with Thr45 and the purine base with Asn71, while phosphate oxygens are coordinated by Gln11, His12, Lys41, His119, and Phe120. In contrast, the complex of BS-RNase with 2',5'-UpG, although crystallized, exhibits non-productive retro-binding where the guanine base occupies the pyrimidine-specific subsite [2]. No equivalent high-resolution structure exists for the 3'-5' isomer of UpA bound to BS-RNase, highlighting the unique structural characterization available for this 2'-5' compound.

Structural Biology Enzyme Mechanism X-ray Crystallography

Differential Hydrolytic Stability of 2'-5' vs 3'-5' UpA as a Function of Hydroxide-Ion Concentration

First-order rate constants for the hydrolytic cleavage of both 2',5'-UpA and 3',5'-UpA were determined over a hydroxide-ion concentration range of 0.025–7 M at 25°C, establishing that the two linkage isomers exhibit distinct pH-rate profiles [1]. At alkaline pH (>8), hydrolysis of the 5'-phosphoester bond is the sole reaction detected for both isomers, with the reaction being first-order in [OH⁻] below 0.01 mol dm⁻³ and approaching zero-order at higher alkalinities where the unesterified 2'- or 3'-hydroxyl group ionizes. The 3'-C-methyl substitution additionally alters the kinetically determined pKa values of the uridine sugar hydroxyls, providing a quantitative framework for predicting the stability of 2'-5' vs 3'-5' dinucleotides under different formulation and storage conditions [2]. In contrast, under acidic conditions (pH < 3), adenosine-containing dinucleoside monophosphates including 2',5'-UpA undergo competing acid-catalyzed depurination that is absent in dinucleotides lacking adenosine [1].

Chemical Stability RNA Chemistry Phosphodiester Hydrolysis

Absolute Resistance to RNase A-Mediated Cleavage Versus 3'-5' UpA: A >10¹¹-Fold Differential in Catalytic Susceptibility

RNase A enhances the rate of 3'-5' UpA cleavage by 3×10¹¹-fold by binding to the transition state for P-O5' bond scission with a dissociation constant of <2×10⁻¹⁵ M, achieving kcat = 1.4×10³ s⁻¹ and kcat/Km = 2.3×10⁶ M⁻¹s⁻¹ at pH 6.0 and 25°C [1][2]. However, RNase A is strictly specific for 3'-5' phosphodiester linkages and cannot cleave 2'-5' bonds; the 2'-5' isomer of UpA is therefore enzymatically inert toward RNase A [3]. This is not merely a subtle kinetic difference but an absolute on/off switch in enzymatic susceptibility: the 3'-5' isomer is one of the most efficiently catalyzed substrates in enzymology, while the 2'-5' isomer experiences no detectable turnover.

Enzymology Nuclease Resistance RNA Stability

Attenuated RNase L Activation: Up to 100-Fold Reduction Compared to Adenosine-Containing 2'-5' Oligoadenylates

Substitution of the 5'-terminal adenosine residue of 2-5A (2'-5' oligoadenylates) with uridine causes up to a 100-fold loss in both binding affinity and activation potency toward RNase L, the interferon-inducible 2-5A-dependent endoribonuclease [1]. Although uridylyl-2'-5'-phospho-adenosine is a dinucleotide rather than the trimeric 2-5A core effector, it retains the defining 2'-5' linkage and the U→A base composition. In the trimer context, replacement of the middle adenosine by uridine also results in measurable loss of binding and activation, and replacement of the 2'-terminal adenosine by uridine causes a dramatic decrease in activation ability [1]. In contrast, the parent 2-5A trimer (pppA(2'p5'A)₂) binds and activates RNase L with high potency, leading to extensive RNA degradation and apoptosis [2]. The uridine-substituted 2'-5' dinucleotides are therefore markedly less potent agonists of the 2-5A/RNase L pathway.

Interferon Pathway Innate Immunity RNase L Activation

Unique Liquid-Liquid Phase Separation Crystallization Behavior Distinct from Other Dinucleotide–BS-RNase Complexes

The complex of BS-RNase with uridylyl-2'-5'-phospho-adenosine (UpA) was crystallized under unusual liquid-liquid phase separation conditions induced by adding small aliquots of organic cosolutes to highly concentrated ammonium sulfate solutions [1]. Among the cosolutes tested, 2-methyl-2,4-pentanediol (MPD) was found to be the most efficient at promoting nucleation at the liquid-liquid interface. In the same study, the complex of BS-RNase with 2'-deoxycytidylyl(3'-5')-2'-deoxyadenosine (d(CpA)) was also crystallized using this method, but the phase separation behavior and optimal cosolute concentrations differed between the two dinucleotide complexes [1]. This established phase-separation crystallization protocol for the 2',5'-UpA complex enables the reproducible growth of large, diffraction-quality crystals suitable for high-resolution structure determination.

Crystallography Protein-Ligand Complex Crystallization Methodology

Highest-Impact Application Scenarios for Uridylyl-2'-5'-phospho-adenosine Based on Verified Differentiation Evidence


Structure-Guided Design of BS-RNase Inhibitors for Antitumor Drug Development

The 2.06 Å crystal structure of the BS-RNase swapping dimer in complex with 2',5'-UpA provides the only available atomic-resolution template of a correctly bound 2'-5' dinucleotide in the enzyme active site [1]. Medicinal chemists can use these coordinates (PDB ID: 11BA) to perform structure-based virtual screening and fragment-based lead optimization targeting the phosphate-binding residues (Gln11, His12, Lys41, His119, Phe120) and base-recognition subsites (Thr45 for pyrimidines; Asn71 for purines). Because BS-RNase is a potent antitumor agent with aspermatogenic and immunosuppressive side effects, potent active-site inhibitors designed from this structural template hold therapeutic value for mitigating toxicity while preserving the enzyme's cancer-cell-penetrating properties.

2'-5' Linkage-Specific Nuclease Resistance Controls in RNA Stability and Delivery Studies

The absolute resistance of 2',5'-UpA to RNase A—contrasting with the >10¹¹-fold rate enhancement that RNase A provides for 3'-5' UpA cleavage—establishes this compound as an ideal internal standard and negative control in nuclease-resistance assays [1]. For RNA-based therapeutic and vaccine formulations where serum RNases (RNase 1, RNase A homologs) are the primary degradation pathway, 2',5'-UpA can be spiked as a non-degradable reference to normalize for sample handling variability, assess RNase contamination levels, or benchmark the protective efficacy of nucleotide modifications and delivery vehicles without confounding self-degradation of the control itself.

Discrimination of 2-5A/RNase L Pathway Activation from Off-Target Effects in Interferon Research

The up to 100-fold attenuation of RNase L binding and activation conferred by uridine substitution at the 5' terminus of 2'-5' oligoadenylates makes 2',5'-UpA a valuable pharmacological tool for dissecting the 2-5A/RNase L arm of the interferon response [1]. In experiments where 2-5A trimer or its analogs are used to induce RNase L-mediated RNA degradation and apoptosis, 2',5'-UpA can serve as a low-activity comparator to confirm that observed biological effects are specifically mediated through the canonical 2-5A binding pocket of RNase L, rather than through off-target interactions or non-specific phosphodiester effects.

Reproducible Co-Crystallization of 2'-5' Dinucleotide–Protein Complexes Using Validated Phase-Separation Protocols

The liquid-liquid phase separation crystallization method validated for the BS-RNase·2',5'-UpA complex, with 2-methyl-2,4-pentanediol as the optimal cosolute in concentrated ammonium sulfate, provides a directly transferable protocol for obtaining diffraction-quality crystals of this and structurally related 2'-5' dinucleotide–protein complexes [1]. Structural biology core facilities and crystallography groups can adopt this protocol as a starting point for co-crystallization screens, reducing the need for de novo condition optimization and accelerating structure determination pipelines for 2'-5' phosphodiesterase targets involved in antiviral immunity and RNA quality control.

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